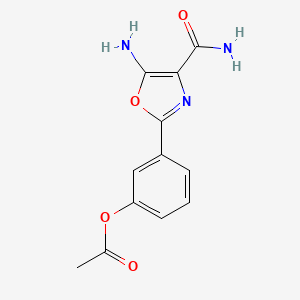
4-(18F)fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(18F)fluorobenzaldehyde is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The compound is characterized by the presence of a fluorine-18 isotope, which is a positron-emitting radionuclide. This makes it particularly valuable in medical imaging and diagnostic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .
化学反応の分析
Types of Reactions: 4-(18F)fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(18F)fluorobenzoic acid.
Reduction: Reduction of this compound can yield 4-(18F)fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(18F)fluorobenzoic acid
Reduction: 4-(18F)fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex radiolabeled compounds.
Biology: Employed in the labeling of biomolecules for studying biological processes.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
作用機序
The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
類似化合物との比較
4-fluorobenzaldehyde: Lacks the radiolabel and is used in organic synthesis.
4-(18F)fluorobenzoic acid: An oxidized form of 4-(18F)fluorobenzaldehyde used in similar imaging applications.
4-(18F)fluorobenzyl alcohol: A reduced form used in different labeling strategies.
Uniqueness: this compound is unique due to its radiolabel, which allows for its use in non-invasive imaging techniques like PET. This sets it apart from non-radiolabeled analogs, making it invaluable in medical diagnostics and research .
特性
CAS番号 |
115109-21-2 |
|---|---|
分子式 |
C7H5FO |
分子量 |
123.11 g/mol |
IUPAC名 |
4-(18F)fluoranylbenzaldehyde |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1 |
InChIキー |
UOQXIWFBQSVDPP-COJKEBBMSA-N |
異性体SMILES |
C1=CC(=CC=C1C=O)[18F] |
正規SMILES |
C1=CC(=CC=C1C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
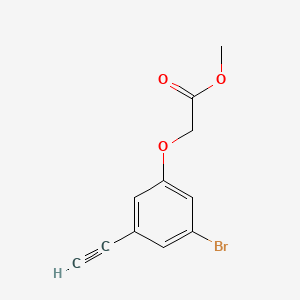
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)



![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
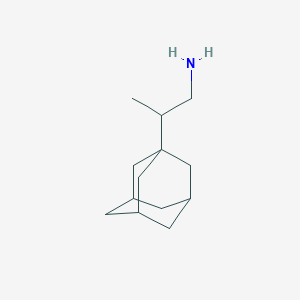
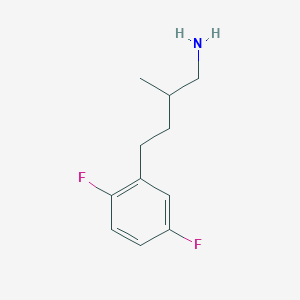
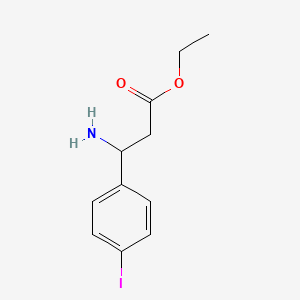
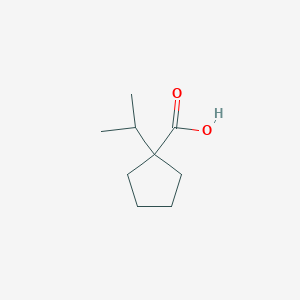
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
